molecular formula C14H10Br2 B8537246 2,7-dibromo-9-methyl-9H-fluorene CAS No. 73872-42-1

2,7-dibromo-9-methyl-9H-fluorene

Cat. No.: B8537246
CAS No.: 73872-42-1
M. Wt: 338.04 g/mol
InChI Key: CYVZNVZJJPNKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dibromo-9-methyl-9H-fluorene is a brominated fluorene derivative with a methyl group at the 9-position and bromine atoms at the 2- and 7-positions. Its molecular formula is C₁₄H₁₀Br₂ (molecular weight: 338.04 g/mol). The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of conjugated polymers and small molecules for optoelectronic applications. The bromine atoms enable cross-coupling reactions (e.g., Suzuki or Stille couplings), while the methyl group enhances solubility and modulates steric effects .

Properties

CAS No.

73872-42-1

Molecular Formula

C14H10Br2

Molecular Weight

338.04 g/mol

IUPAC Name

2,7-dibromo-9-methyl-9H-fluorene

InChI

InChI=1S/C14H10Br2/c1-8-13-6-9(15)2-4-11(13)12-5-3-10(16)7-14(8)12/h2-8H,1H3

InChI Key

CYVZNVZJJPNKLQ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2,7-Dibromo-9-methyl-9H-fluorene C₁₄H₁₀Br₂ 338.04 9-methyl, 2,7-dibromo Balanced solubility/reactivity; used in cross-coupling reactions
2,7-Dibromo-9H-fluorene C₁₃H₈Br₂ 324.01 2,7-dibromo (no 9-substituent) Higher reactivity at 9-position; lower solubility
2,7-Dibromo-9,9-dimethyl-9H-fluorene C₁₅H₁₂Br₂ 336.03 9,9-dimethyl, 2,7-dibromo Enhanced steric hindrance; improved thermal stability
9,9-Dioctyl-2,7-dibromofluorene C₂₉H₄₀Br₂ 554.43 9,9-dioctyl, 2,7-dibromo High solubility in organic solvents; used in polymer solar cells
2,7-Dibromo-4-amino-9H-fluorene C₁₃H₉Br₂N 339.03 4-amino, 2,7-dibromo Electron-donating amino group; tunable optical properties

Electronic and Optical Properties

  • This compound : Bromine atoms lower the HOMO/LUMO levels, facilitating electron transport. The methyl group minimally impacts conjugation, preserving a moderate band gap (~3.0 eV estimated) .
  • 9,9-Dimethyl derivative: The electron-donating dimethyl groups slightly raise HOMO levels, reducing the band gap compared to the non-substituted analog .
  • 9,9-Dioctyl derivative : Long alkyl chains disrupt π-π stacking, reducing crystallinity but enhancing solution processability. Band gap ~1.84 eV in polymers, ideal for solar cells .
  • Amino-substituted analog: The amino group introduces strong electron-donating effects, shifting absorption (λmax = 352.4 nm) and emission (λem = 388–412 nm) to longer wavelengths .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.